molecular formula C24H24N4O3 B10869183 methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10869183
M. Wt: 416.5 g/mol
InChI Key: YPBQLLHRTANHKI-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features an indole moiety, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H24N4O3/c1-16(25-13-12-17-15-26-20-11-7-6-10-19(17)20)23-21(14-22(29)31-2)27-28(24(23)30)18-8-4-3-5-9-18/h3-11,15,26-27H,12-14H2,1-2H3

InChI Key

YPBQLLHRTANHKI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

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